molecular formula C22H24ClF3N2O5S B11494012 4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide

Cat. No.: B11494012
M. Wt: 520.9 g/mol
InChI Key: INWSNOREICHKAH-UHFFFAOYSA-N
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Description

4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a trifluoromethyl group, an oxolane ring, and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the indole ring, the introduction of the trifluoromethyl group, and the attachment of the sulfonamide group. The reaction conditions typically require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the trifluoromethyl group can enhance the compound’s binding affinity to its targets. The oxolane ring may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24ClF3N2O5S

Molecular Weight

520.9 g/mol

IUPAC Name

4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide

InChI

InChI=1S/C22H24ClF3N2O5S/c1-20(2)10-16-18(17(29)11-20)21(22(24,25)26,19(30)28(16)12-14-4-3-9-33-14)27-34(31,32)15-7-5-13(23)6-8-15/h5-8,14,27H,3-4,9-12H2,1-2H3

InChI Key

INWSNOREICHKAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3CCCO3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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